![molecular formula C7H8BClN2O2 B1519960 3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS No. 913835-26-4](/img/structure/B1519960.png)
3-Amino-5-cyanobenzeneboronic acid hydrochloride
Overview
Description
3-Amino-5-cyanobenzeneboronic acid hydrochloride, also known as 3-Amino-5-cyanophenylboronic acid hydrochloride, is a chemical compound with the formula C7H8BClN2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 198.42 . Its InChI code is 1S/C7H7BN2O2.ClH/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5;/h1-3,11-12H,10H2;1H .Physical And Chemical Properties Analysis
The boiling point of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 123-125°C . It is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-Amino-5-cyanobenzeneboronic acid hydrochloride is primarily used for the synthesis of pharmaceutical compounds. Its boronic acid group is reactive towards various organic substrates, making it a valuable building block for the development of new drugs. It can be utilized in the creation of boronate esters, which are often explored for their potential as proteasome inhibitors, a class of drugs used in cancer therapy .
Agriculture
For agricultural applications, this compound’s derivatives may be investigated for their role as plant growth regulators or as part of pest control agents. The boronic acid moiety can interact with natural substances within plants, potentially influencing growth patterns or providing resistance against pests .
Material Science
In material science, 3-Amino-5-cyanobenzeneboronic acid hydrochloride can be used to modify surface properties of materials. It can be employed in the functionalization of polymers or coatings to introduce specific reactive sites for further chemical modifications, which can enhance material properties such as adhesion, wettability, or thermal stability .
Environmental Science
Environmental science research might explore the use of this compound in the detection and removal of environmental pollutants. Its chemical structure allows for potential binding with certain contaminants, aiding in their capture and analysis. This could be particularly useful in water treatment processes or environmental monitoring systems .
Analytical Chemistry
In analytical chemistry, 3-Amino-5-cyanobenzeneboronic acid hydrochloride can serve as a reagent for the detection of various analytes. Its ability to form complexes with sugars and other diols is beneficial in chromatography and mass spectrometry, helping to identify and quantify biological molecules in complex mixtures .
Biochemistry
Biochemically, the compound can be used to study enzyme interactions, particularly those involving boronic acids. It may act as an inhibitor or a substrate mimic for enzymes that interact with phenylboronic acids, providing insights into enzyme mechanisms and potential therapeutic targets .
Pharmacology
In pharmacology, research may focus on the compound’s role in drug delivery systems. Due to its reactive boronic acid group, it can be used to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, improving drug efficacy and reducing side effects .
Chemical Engineering
Lastly, in chemical engineering, 3-Amino-5-cyanobenzeneboronic acid hydrochloride can be applied in process chemistry as an intermediate for the synthesis of more complex molecules. Its versatility in forming C-C and C-N bonds is valuable for constructing a wide array of chemical structures, which can be scaled up for industrial production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXOAJZFPXYVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657162 | |
Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-cyanobenzeneboronic acid hydrochloride | |
CAS RN |
913835-26-4 | |
Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-cyanobenzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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